5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane is a derivative of 1,3,2-dioxaborinane, which is a class of compounds known for forming mesomorphic phases and exhibiting liquid crystalline properties. These compounds are characterized by the presence of a boron atom within the principal structure, which contributes to their unique chemical and physical properties .
Synthesis Analysis
The synthesis of 2,5-diaryl-1,3,2-dioxaborinane derivatives, which include the 5,5-dimethyl-2-(p-tolyl) variant, involves the introduction of various terminal groups to the core structure. These modifications are designed to manipulate the mesomorphic phase range and enhance the liquid crystalline behavior of these compounds .
Molecular Structure Analysis
The molecular structure of related 1,3,2-dioxaborinane derivatives has been extensively studied. For instance, the crystal structure of a similar compound, 5,5-dimethyl-2-oxo-2-hydroxy-1,3,2-dioxaphosphorinane monohydrate, has been determined using X-ray diffraction, revealing a chair conformation with a P=O bond in the equatorial position . Although this structure is for a dioxaphosphorinane, it provides insight into the potential conformational preferences of the dioxaborinane ring system.
Chemical Reactions Analysis
The 1,3,2-dioxaborinane derivatives are known for their stability, as demonstrated by 2,2-difluoro-4,6-dimethyl-5-(4'-nitrophenyl)-1,3,2-dioxaborinane, which exhibits an unusual degree of hydrolytic stability. The delocalization of the formal positive charge is confined to the heterocyclic ring, indicating a degree of resonance stabilization within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxaborinane derivatives are influenced by their molecular conformation. For example, the chair conformer is the most stable due to the interaction between the n-electron pairs of oxygen and the vacant orbital of boron. However, in asymmetrically substituted derivatives, this conformation may be distorted, leading to a variety of conformations such as half-chair forms . The conformational preferences can significantly affect the compound's mesomorphic behavior and stability .
Scientific Research Applications
Hydrolytic Stability and Crystal Structure
- 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane exhibits a notable degree of hydrolytic stability. X-ray crystal structure analysis reveals a nearly planar dioxaborinane ring structure. This stability and structural feature might be due to the delocalization of the formal positive charge within the heterocyclic ring (Emsley, Freeman, Bates, & Hursthouse, 1989).
Conformational Analysis
- Studies on the conformation of alkyl-1,3,2-dioxaborinanes, including those similar to 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, indicate that these molecules exhibit conformational homogeneity. The presence of methyl substituents leads to ring distortion and conformational heterogeneity (Kuznetsov et al., 1978).
Conformational Transformations
- Research on the cis- and trans-isomers of related 1,3,2-dioxaborinanes reveals complex conformational transformations, involving equilibria between different conformers. This can be essential in understanding the dynamic behavior of these molecules (Kuznetsov, 2013).
Suzuki Cross-Coupling Reactions
- The compound is utilized in Suzuki cross-coupling reactions, particularly with sterically hindered arylboronic esters. The optimization of these reactions yields significant biaryls, demonstrating the compound's utility in organic synthesis (Chaumeil, Signorella, & Drian, 2000).
Synthesis of π-Conjugated Polymers
- It plays a role in the synthesis of π-conjugated polymers. For example, its reaction with alkynyl-dibromo-thiophene compounds forms novel soluble red π-conjugated polymers, useful in material science and electronics (Sato et al., 2005).
Synthesis of Derivatives
- The compound is also significant in synthesizing various derivatives through reactions like hydrogenation and Diels-Alder reactions, expanding its applications in different chemical domains (Woods & Strong, 1967).
Safety And Hazards
properties
IUPAC Name |
5,5-dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-4-6-11(7-5-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPBWRPQSPRISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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